molecular formula C16H17BrN2 B10762499 Zimelidine (E-isomer) CAS No. 56775-89-4

Zimelidine (E-isomer)

Cat. No.: B10762499
CAS No.: 56775-89-4
M. Wt: 317.22 g/mol
InChI Key: OYPPVKRFBIWMSX-CXUHLZMHSA-N
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Description

Zimelidine dihydrochloride monohydrate is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zimelidine dihydrochloride monohydrate is synthesized through a series of chemical reactions starting from brompheniramine, an antihistamine with antidepressant activity. The synthetic route involves the formation of a pyridylallylamine structure through a series of substitution and condensation reactions .

Industrial Production Methods

The industrial production of Zimelidine dihydrochloride monohydrate involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and solvents, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Zimelidine dihydrochloride monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Zimelidine dihydrochloride monohydrate include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Zimelidine dihydrochloride monohydrate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Zimelidine dihydrochloride monohydrate involves the inhibition of serotonin reuptake from the synaptic cleft. This leads to an increase in serotonin levels in the brain, enhancing its neurotransmitter effects. The compound specifically targets the serotonin transporter (SERT) and does not significantly affect other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zimelidine dihydrochloride monohydrate is unique in its structural composition as a pyridylallylamine, which distinguishes it from other SSRIs that are typically based on different chemical scaffolds. Its development marked a significant milestone in the history of antidepressant therapy .

Properties

CAS No.

56775-89-4

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9+

InChI Key

OYPPVKRFBIWMSX-CXUHLZMHSA-N

Isomeric SMILES

CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Origin of Product

United States

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